molecular formula C6H14ClNO2 B7980780 (S)-2-(Morpholin-3-yl)ethanol hydrochloride

(S)-2-(Morpholin-3-yl)ethanol hydrochloride

Cat. No.: B7980780
M. Wt: 167.63 g/mol
InChI Key: KFQCAEIOQZDQPV-RGMNGODLSA-N
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Description

(S)-2-(Morpholin-3-yl)ethanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Morpholin-3-yl)ethanol hydrochloride typically involves the reaction of (S)-3-amino-1,2-propanediol with formaldehyde and hydrogen chloride. The reaction proceeds through a series of steps, including cyclization and reduction, to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Morpholin-3-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

(S)-2-(Morpholin-3-yl)ethanol hydrochloride has the molecular formula C6H14ClNO2C_6H_{14}ClNO_2 and a molecular weight of 167.63 g/mol. The compound features a morpholine ring linked to an ethanol moiety, which contributes to its unique chemical properties and biological activities.

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. It is particularly useful in pharmaceutical development and agrochemicals. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, allows for the creation of diverse chemical derivatives.

Reaction Type Reagents Products
OxidationKMnO4, CrO3Ketones/Aldehydes
ReductionNaBH4, LiAlH4Alcohols/Amines
SubstitutionSOCl2, PBr3Various functional groups

Biological Research

The compound is utilized in studying enzyme mechanisms and as a ligand in biochemical assays. Notably, it has shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases, which are critical for various physiological processes.

Mechanism of Action:

  • Enzyme Inhibition: Modulates metabolic pathways by inhibiting specific enzymes.
  • Ligand Activity: Facilitates the study of enzyme mechanisms and protein interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against resistant strains of bacteria:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)4–8 μg/mL
Mycobacterium tuberculosis0.5–1.0 μg/mL

These findings suggest that the compound could be developed as a therapeutic agent against multidrug-resistant infections.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

Cell Line IC50 (μM)
A549 (lung cancer)<10
MCF10A (non-cancer)>10

The selectivity towards rapidly dividing cancer cells indicates potential for targeted cancer therapies.

Enzyme Mechanism Studies

Research involving this compound has provided insights into enzyme mechanisms, particularly regarding its inhibitory effects on histone deacetylases. This suggests a role in epigenetic regulation.

Antimicrobial Efficacy

A study assessed the efficacy of this compound against resistant bacterial strains. Results indicated effective inhibition at low concentrations, making it a candidate for further development as an antibacterial agent.

Mechanism of Action

The mechanism of action of (S)-2-(Morpholin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with similar structural features but lacking the ethanol group.

    2-(Morpholin-4-yl)ethanol: A related compound with a different substitution pattern on the morpholine ring.

Uniqueness

(S)-2-(Morpholin-3-yl)ethanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biological Activity

(S)-2-(Morpholin-3-yl)ethanol hydrochloride is a compound of significant interest in biochemistry and medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, applications in research, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a morpholine ring linked to an ethanol moiety, contributing to its unique chemical properties. The stereochemistry of the compound plays a crucial role in its biological interactions, influencing its efficacy as an enzyme inhibitor and ligand in biochemical assays.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanisms can be categorized as follows:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, modulating metabolic pathways. For example, it has been shown to affect the activity of carbonic anhydrase and histone deacetylases, which are vital in various physiological processes .
  • Ligand Activity : It acts as a ligand in biochemical assays, facilitating the study of enzyme mechanisms and protein interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against various pathogens, including multidrug-resistant strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)4–8 μg/mL
Mycobacterium tuberculosis0.5–1.0 μg/mL

These findings suggest that the compound could be developed as a therapeutic agent against resistant bacterial infections .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound demonstrated selective toxicity towards rapidly dividing cells while sparing normal cells:

Cell LineIC50 (μM)
A549 (lung cancer)<10
MCF10A (non-cancer)>10

This selectivity indicates potential for use in targeted cancer therapies .

Case Studies

  • Enzyme Mechanism Studies : Research involving this compound has provided insights into enzyme mechanisms, particularly in the context of metabolic pathways affected by histone deacetylases. The compound's inhibitory effects on these enzymes suggest it may play a role in epigenetic regulation .
  • Antimicrobial Efficacy : A study assessed the efficacy of this compound against resistant strains of bacteria. Results indicated that it effectively inhibited growth at low concentrations, making it a candidate for further development as an antibacterial agent .

Properties

IUPAC Name

2-[(3S)-morpholin-3-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQCAEIOQZDQPV-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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